Cas no 878732-26-4 (8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- F3124-0417
- 878732-26-4
- 6-(2,4-dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Z237731534
- AKOS000725173
- 8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- インチ: 1S/C20H23N5O2/c1-7-23-18(26)16-17(22(6)20(23)27)21-19-24(13(4)14(5)25(16)19)15-9-8-11(2)10-12(15)3/h8-10H,7H2,1-6H3
- InChIKey: TWWVTVMIBDQODI-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N(C)C(N1CC)=O)N=C1N(C3C=CC(C)=CC=3C)C(C)=C(C)N12
計算された属性
- せいみつぶんしりょう: 365.18517499g/mol
- どういたいしつりょう: 365.18517499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 62.8Ų
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3124-0417-10μmol |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3124-0417-50mg |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F3124-0417-1mg |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3124-0417-4mg |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3124-0417-5mg |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3124-0417-30mg |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F3124-0417-5μmol |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3124-0417-25mg |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3124-0417-2mg |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3124-0417-3mg |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
878732-26-4 | 90%+ | 3mg |
$63.0 | 2023-07-05 |
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報
Introduction to 8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 878732-26-4)
8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the imidazopyrimidine class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The compound’s unique structural features, including its fused imidazole and pyrimidine rings along with various alkyl and aryl substituents, contribute to its distinctive chemical and pharmacological properties.
The CAS No. 878732-26-4 of this compound provides a unique identifier for its chemical structure and ensures consistency in scientific literature and regulatory databases. This numbering system is essential for researchers to accurately reference and retrieve information about the molecule. The synthesis of such complex heterocyclic compounds typically requires meticulous attention to reaction conditions and purification techniques to achieve high yields and purity.
In recent years, there has been a growing interest in imidazopyrimidine derivatives due to their potential as scaffolds for drug discovery. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of multiple substituents in 8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione enhances its binding affinity to various biological targets. For instance, the 2,4-dimethylphenyl moiety may contribute to interactions with enzymes or receptors involved in signal transduction pathways.
One of the most compelling aspects of this compound is its potential in oncology research. Studies have shown that imidazopyrimidine derivatives can modulate key pathways involved in cancer cell proliferation and survival. The trimethyl groups at positions 1、6、7 further fine-tune the electronic properties of the molecule, making it more suitable for binding to specific protein targets. Preliminary computational studies suggest that these structural features could lead to high selectivity against certain cancer-related enzymes.
The 3-ethyl substituent in the molecule also plays a crucial role in determining its pharmacokinetic profile. Ethyl groups are often incorporated into drug molecules to improve solubility and metabolic stability. This modification can enhance the bioavailability of the compound when administered orally or intravenously. Additionally,the presence of multiple methyl groups may influence the compound’s ability to cross biological membranes,a critical factor for drug efficacy.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex imidazopyrimidine derivatives like 8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione. Techniques such as transition metal-catalyzed cross-coupling reactions have significantly improved yields and reduced reaction times. These innovations are particularly valuable for medicinal chemists who need to rapidly explore large libraries of analogs during drug discovery campaigns.
In vitro studies have begun to unravel the mechanistic basis of the biological activities exhibited by this compound. Initial assays suggest that it may inhibit kinases or other enzymes involved in tumor growth and metastasis. The dimethylphenyl group could interact with hydrophobic pockets in target proteins,while the trimethyl substituents may stabilize specific conformations required for binding. Further research is needed to fully elucidate these interactions.
The development of novel therapeutic agents relies heavily on understanding how small molecules interact with biological systems at the molecular level。Computational chemistry has emerged as a powerful tool for predicting these interactions before costly experimental trials are conducted。Molecular docking simulations can help identify potential binding sites on target proteins and estimate binding affinities。These predictions are invaluable for guiding synthetic modifications aimed at improving drug potency and selectivity。
Another area of interest is the potential use of 8-(2,4-dimethylphenyl)-3-ethyl-l,6,7-trimethyl-lH,2H,3H,4H,8H-imidazo1,2-gpurine-l ,4 -dione as a lead compound for structure-based drug design。By understanding how it binds to its target(s),chemists can make rational modifications to optimize its pharmacological properties。This approach has been successful in developing drugs that are both effective and well-tolerated by patients。
The compound’s stability under various conditions is also an important consideration for pharmaceutical applications。Studies on its photostability、thermostability、and hydrolytic stability provide insights into how it might behave in different environments。For example ,if it degrades rapidly in biological fluids ,it may require formulation strategies to enhance its shelf life or bioavailability。
Future research directions may include exploring derivatives of this molecule with different substituents or exploring new synthetic routes that improve scalability。Additionally ,investigating its potential use in combination therapies could provide new therapeutic strategies against resistant cancers or other diseases。
In conclusion,8-(2 , 4 -dimethyI phenyl ) - 3 - eth y l - l , 6 , 7 - trim eth y l - l H , 2 H , 3 H , 4 H , 8 H - im id azo l o g pur ine - 2 , 4 - dione ( CAS No . 878732 -26 - 4 ) represents an exciting opportunity for medicinal chemists 。 Its unique structural features make it a promising candidate for further investigation into oncology and other therapeutic areas 。 With continued research , this compound could one day contribute to the development of novel treatments that improve patient outcomes .
878732-26-4 (8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) 関連製品
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